Product packaging for 2-Amino-3-(o-tolyl)propanoic acid(Cat. No.:CAS No. 22888-51-3)

2-Amino-3-(o-tolyl)propanoic acid

Cat. No.: B556758
CAS No.: 22888-51-3
M. Wt: 179.22 g/mol
InChI Key: NHBKDLSKDKUGSB-UHFFFAOYSA-N
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Description

Significance of Non-Proteinogenic Amino Acids in Chemical Biology and Medicinal Chemistry

Non-proteinogenic amino acids, also referred to as non-canonical or unnatural amino acids, are pivotal in the fields of chemical biology and medicinal chemistry. While nature primarily utilizes a set of 20 amino acids to construct proteins, it also produces a variety of ncAAs found in organisms like plants, bacteria, and marine life. thedailyscientist.org Scientists can also synthesize a vast array of these compounds chemically. nih.gov

The significance of ncAAs lies in their ability to expand the chemical diversity of peptides and proteins beyond what is offered by the canonical 20. thedailyscientist.org By incorporating ncAAs, medicinal chemists can construct designer peptides with enhanced drug-like properties. acs.org This is because the unique side chains and stereochemistry of ncAAs can confer desirable attributes such as increased stability against enzymatic breakdown, improved receptor binding, and controlled secondary structure. thedailyscientist.orgnih.gov For instance, the incorporation of ncAAs is a key strategy in creating peptidomimetics—molecules that mimic the structure and function of natural peptides but possess superior pharmacokinetic profiles. nih.gov

Furthermore, the application of ncAAs is a burgeoning area of research for targeted drug delivery systems. By integrating these unique amino acids, delivery systems can be engineered for greater stability and prolonged circulation time, leading to more effective and sustained therapeutic outcomes. thedailyscientist.org The ability to introduce novel functionalities into biological molecules through ncAAs opens up new avenues for developing proteins with customized functions for applications ranging from bioengineering to drug discovery. azolifesciences.com

Overview of Aryl-Substituted Alpha-Amino Acid Scaffolds in Drug Discovery

Aryl-substituted alpha-amino acids represent a crucial subclass of non-canonical amino acids. These compounds feature an aromatic ring in their side chain, which can significantly influence their biological activity and conformational properties. The synthesis and incorporation of these scaffolds are of great interest in drug discovery. mdpi.com

Quaternary α-aryl amino acids, where the alpha-carbon is substituted with an aryl group and another substituent, are particularly important. They serve as modifiers of peptide conformation and bioactivity and are valuable precursors for medicinally significant compounds. researchgate.net However, the enantioselective synthesis of these complex structures can be challenging. researchgate.net

Various synthetic methods have been developed to create aryl-substituted amino acids, including Friedel-Crafts acylation, cross-coupling reactions, and tandem alkylation/π-allylation of α-iminoesters. mdpi.comacs.org These methods allow for the construction of diverse, optically pure amino acids that can be used as building blocks for pharmaceuticals. mdpi.comnih.gov The resulting α-aryl amino acids and their derivatives are valuable precursors to a range of bioactive molecules. researchgate.net The development of catalytic methods for synthesizing α-aryl substituted α-amino acids remains an active area of research, aiming to provide efficient and enantioselective routes to these important compounds. rsc.org

Current Research Trajectories for 2-Amino-3-(o-tolyl)propanoic Acid

This compound, as a specific aryl-substituted non-canonical amino acid, has garnered attention for its potential applications in pharmaceutical development. Its structure, featuring a tolyl group (a methylated phenyl ring) at the ortho-position, influences its chemical properties and interactions with biological targets.

A significant research trajectory for the (R)-enantiomer of this compound, (R)-2-Amino-3-(o-tolyl)propanoic acid, is its use as a key intermediate in the synthesis of more complex pharmaceutical agents. Notably, it has been employed in the development of γ-secretase inhibitors. These inhibitors are a critical area of investigation for the treatment of neurological disorders, particularly Alzheimer's disease. The specific structural characteristics of (R)-2-Amino-3-(o-tolyl)propanoic acid allow for chemical modifications that can enhance the efficacy and specificity of the final drug candidate. Research into its derivatives has also suggested potential neuroprotective effects, with some analogs showing significant inhibition of neurotoxic pathways.

The compound's utility as a building block highlights a common strategy in drug discovery where non-canonical amino acids provide a scaffold that can be further elaborated to create potent and selective therapeutic agents.

Chemical Properties of this compound

PropertyValue
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS Number 22888-51-3 (for DL form)
(R)-enantiomer CAS 80126-54-1
Boiling Point 326.2°C at 760 mmHg
Density 1.165 g/cm³
Flash Point 151.1 °C
LogP 1.953
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3

Note: Some properties are for the (R)-enantiomer and are based on available data. chem960.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B556758 2-Amino-3-(o-tolyl)propanoic acid CAS No. 22888-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBKDLSKDKUGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22888-51-3
Record name 2-Amino-3-o-tolyl-propionic acid
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Synthetic Methodologies for 2 Amino 3 O Tolyl Propanoic Acid and Its Stereoisomers

Chemoenzymatic and Biocatalytic Approaches

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Biocatalysis can provide access to enantiomerically pure amino acids under mild reaction conditions.

Enzyme-Catalyzed Enantioselective Synthesis

Enzymes such as transaminases (TAs) are instrumental in the asymmetric synthesis of chiral amines and amino acids. These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. For the synthesis of L-o-methylphenylalanine, a prochiral keto acid, 3-(o-tolyl)pyruvic acid, can serve as the substrate for an (S)-selective ω-transaminase. The enzyme facilitates the stereoselective addition of an amino group, yielding the desired (S)-enantiomer with high enantiomeric excess. Conversely, an (R)-selective transaminase could be employed to produce the (R)-enantiomer. The reaction equilibrium can be shifted towards product formation by using a suitable amino donor, such as isopropylamine, which is converted to acetone, a volatile byproduct that can be removed from the reaction mixture.

Another enzymatic approach involves the deracemization of a racemic mixture of 2-amino-3-(o-tolyl)propanoic acid. This can be achieved using a combination of an amino acid oxidase and a reducing agent or another enzyme. For instance, a D-amino acid oxidase (DAAO) can selectively oxidize the D-enantiomer to the corresponding imino acid, which then hydrolyzes to the keto acid. In the presence of a non-selective reducing agent or a transaminase with an appropriate amino donor, the keto acid can be converted back to the racemic amino acid, allowing for a dynamic kinetic resolution that can theoretically convert the entire racemic mixture to the desired L-enantiomer.

Optimization of Biocatalytic Reaction Conditions

The efficiency of biocatalytic reactions is highly dependent on various parameters. For the synthesis of this compound, optimization of factors such as pH, temperature, substrate and enzyme concentration, and the choice of co-solvent is crucial for achieving high conversion and enantioselectivity. The stability and activity of the chosen enzyme, be it a transaminase or an oxidase, can be significantly influenced by these conditions. For instance, the pH optimum for transaminases is typically slightly alkaline. Immobilization of the enzyme on a solid support can enhance its stability and allow for easier separation and reuse, making the process more cost-effective and scalable.

Asymmetric Organic Synthesis Routes

Traditional organic synthesis provides a powerful and versatile toolbox for the construction of non-proteinogenic amino acids with high stereocontrol. These methods often rely on the use of chiral auxiliaries or asymmetric catalysts.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered. A well-established method for the asymmetric synthesis of amino acids is the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent.

One common approach utilizes Evans oxazolidinone auxiliaries. The synthesis would begin with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acyl chloride to form an N-acyloxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. This enolate can then be reacted with o-methylbenzyl bromide. The bulky chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent hydrolysis of the acyloxazolidinone removes the auxiliary and yields the desired enantiomer of this compound.

Another powerful chiral auxiliary is pseudoephedrine. A pseudoephedrine amide of glycine can be deprotonated to form a chelated enolate, which then undergoes diastereoselective alkylation with o-methylbenzyl bromide. The stereochemical outcome is dictated by the chiral centers of the pseudoephedrine molecule. Cleavage of the alkylated product affords the target amino acid in high enantiomeric purity.

Chiral Auxiliary StrategyKey ReagentsTypical Diastereomeric Excess
Evans Oxazolidinone(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, LDA, o-methylbenzyl bromide>95%
PseudoephedrinePseudoephedrine, LDA, o-methylbenzyl bromide>90%

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of the chiral product.

A prominent example is the asymmetric Strecker synthesis. This reaction involves the addition of cyanide to an imine, followed by hydrolysis of the resulting α-aminonitrile to the α-amino acid. The enantioselectivity can be controlled by a chiral catalyst that activates the imine towards nucleophilic attack. For the synthesis of this compound, the imine would be formed from o-methylbenzaldehyde and ammonia (B1221849). A chiral catalyst, such as a titanium-based complex or a chiral thiourea (B124793) derivative, can then mediate the enantioselective addition of a cyanide source (e.g., hydrogen cyanide or trimethylsilyl (B98337) cyanide). The resulting aminonitrile is then hydrolyzed under acidic or basic conditions to afford the enantiomerically enriched amino acid.

Another catalytic approach is the asymmetric alkylation of a glycine Schiff base. A nickel complex of the Schiff base of glycine and a chiral ligand, such as a BINAP derivative, can be deprotonated and then alkylated with o-methylbenzyl bromide. The chiral ligand environment around the nickel center directs the alkylation to one face of the enolate, resulting in high enantioselectivity.

Asymmetric Catalytic MethodCatalyst/LigandPrecursorsPotential Enantiomeric Excess
Asymmetric Strecker SynthesisChiral Ti-complex or thioureao-methylbenzaldehyde, NH₃, HCN>90%
Asymmetric AlkylationNi(II)-BINAP complexGlycine Schiff base, o-methylbenzyl bromide>95%

Diastereoselective and Enantioselective Transformations

The asymmetric synthesis of this compound, also known as o-methylphenylalanine, can be achieved through several established strategies that ensure high stereochemical purity. These methods often employ chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions to control the formation of the desired stereoisomer.

Chiral Auxiliary-Mediated Synthesis:

One of the most reliable methods for asymmetric α-amino acid synthesis involves the use of chiral auxiliaries, such as the Evans oxazolidinones. researchgate.netwilliams.eduresearchgate.net This approach involves the acylation of a chiral oxazolidinone with a suitable carboxylic acid derivative, followed by diastereoselective enolate formation and alkylation. The chiral auxiliary then directs the incoming electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amino acid. williams.eduresearchgate.net

The general steps for an Evans auxiliary-based synthesis are:

Acylation: The chiral oxazolidinone is acylated with an appropriate acyl halide or anhydride (B1165640).

Enolate Formation: The resulting N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a chiral enolate.

Diastereoselective Alkylation: The enolate is then reacted with an electrophile, in this case, an o-tolyl-containing electrophile (e.g., o-methylbenzyl bromide), to introduce the side chain.

Auxiliary Cleavage: The chiral auxiliary is removed, typically by hydrolysis or hydrogenolysis, to afford the target amino acid.

Asymmetric Hydrogenation:

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amino acids. nih.govnih.gov This technique typically involves the hydrogenation of a prochiral enamide or α-enamido ester precursor in the presence of a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. The catalyst creates a chiral environment that directs the hydrogenation to one face of the double bond, resulting in a high enantiomeric excess (ee) of one stereoisomer.

For the synthesis of this compound, a suitable precursor would be an α-enamidoacrylate bearing the o-tolyl group. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Enzymatic Kinetic Resolution:

Enzymatic methods offer a green and highly selective approach to obtaining enantiomerically pure amino acids. nih.govresearchgate.netnih.gov Kinetic resolution involves the use of an enzyme that selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For amino acids, enzymes like aminoacylases or lipases are commonly used.

In a typical enzymatic kinetic resolution of racemic N-acyl-2-amino-3-(o-tolyl)propanoic acid, an aminoacylase (B1246476) would selectively hydrolyze the N-acyl group of one enantiomer (e.g., the L-enantiomer), allowing for the separation of the free L-amino acid from the unreacted N-acyl-D-amino acid. Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.govnih.gov

Derivatization and Functionalization Strategies

The chemical modification of this compound can be directed at its three main components: the amino group, the carboxylic acid group, and the aromatic tolyl ring. These derivatizations are crucial for its incorporation into peptides, for modifying its biological activity, or for use as a chiral building block in further syntheses.

N-Acylation and N-Alkylation:

The primary amino group of this compound can be readily acylated to form amides or protected with various protecting groups commonly used in peptide synthesis, such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). N-acylation is typically achieved by reacting the amino acid with an acyl chloride or anhydride under basic conditions.

N-alkylation, the introduction of an alkyl group to the amino functionality, can also be performed. For instance, N-methylation can be achieved through methods like reductive amination of a suitable aldehyde with the amino acid. nih.gov

Esterification of the Carboxylic Acid:

The carboxylic acid group can be converted to an ester to protect it during chemical transformations or to modify the compound's properties. Esterification can be accomplished through various methods, including Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst), or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol. mdpi.com Microwave-assisted esterification has also been shown to be an efficient method for N-protected amino acids. mdpi.com

Functionalization of the Aromatic Ring:

The tolyl group offers possibilities for further functionalization, which can be used to introduce probes or to modulate biological activity.

Halogenation: Electrophilic aromatic substitution reactions, such as halogenation, can introduce halogen atoms (e.g., Br, Cl) onto the aromatic ring. The directing effects of the alkyl and the amino acid side chain will influence the regioselectivity of the substitution. reddit.comresearchgate.netnih.govnih.govyoutube.com

Oxidation of the Methyl Group: The benzylic methyl group of the tolyl moiety can be oxidized to other functional groups, such as an alcohol, aldehyde, or carboxylic acid, using appropriate oxidizing agents. nih.gov This provides a handle for further derivatization.

Interactive Data Table of Synthetic Methodologies

MethodKey FeaturesTypical Stereoselectivity
Chiral Auxiliary (Evans Oxazolidinone) Diastereoselective alkylation of a chiral enolate.High (>95% de)
Asymmetric Hydrogenation Catalytic hydrogenation of a prochiral precursor.High (>95% ee)
Enzymatic Kinetic Resolution Selective enzymatic reaction on one enantiomer of a racemate.Very high (>99% ee)

Interactive Data Table of Derivatization Strategies

Functional GroupReactionReagentsProduct
Amino Group N-AcylationAcyl chloride, baseN-Acyl amino acid
N-AlkylationAldehyde, reducing agentN-Alkyl amino acid
Carboxylic Acid EsterificationAlcohol, acid catalystAmino acid ester
Aromatic Ring HalogenationHalogen, Lewis acidHalogenated derivative
Methyl Group OxidationOxidizing agentBenzylic alcohol, aldehyde, or acid

Structure Activity Relationship Sar Studies of 2 Amino 3 O Tolyl Propanoic Acid Derivatives

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional arrangement of atoms in a molecule is crucial for its biological function. For 2-Amino-3-(o-tolyl)propanoic acid derivatives, conformational analysis and stereochemistry are paramount in determining their interaction with biological systems.

The presence of a chiral center at the α-carbon, which holds an amino group, a carboxylic acid, and an o-tolyl-substituted benzyl (B1604629) group, is a key structural feature. The specific stereochemistry, designated as either (R) or (S), dictates how the molecule fits into the active site of a protein or receptor. Research has shown that compounds derived from L-amino acids are often more potent inhibitors of certain biological targets, such as glycine (B1666218) transporters, than their D-amino acid counterparts. rsc.org

The ortho-tolyl group introduces significant steric hindrance, which in turn influences the molecule's conformation and how it packs in a crystalline structure. While direct crystallographic data for this compound is limited, studies on analogous para- and meta-tolyl derivatives provide insights. For instance, ortho-substituted tolyl groups can lead to lower symmetry in crystal packing due to steric clashes, a factor that can affect solubility and bioavailability. The conformationally constrained nature of analogs like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained version of phenylalanine, has been effectively used in medicinal chemistry to enhance both the affinity and selectivity of ligands. rsc.org

Influence of Ortho-Tolyl Moiety Modifications on Target Interaction

The ortho-tolyl group is a critical component for the biological activity of this class of compounds, primarily due to its lipophilicity which can enhance receptor interactions. Modifications to this moiety have been a key strategy in SAR studies to modulate potency and selectivity.

The position of the methyl group on the phenyl ring significantly impacts activity. While the parent compound is ortho-substituted, related research on hydrocinnamic acid analogs has shown that the placement and nature of substituents on the phenyl ring are critical for biological effects. csic.es For example, the introduction of a bromine atom at the 3-position of the phenyl ring in 2-amino-3-(3-bromophenyl)propanoic acid increases the electrophilicity of the compound, enhancing its reactivity in certain chemical reactions.

Furthermore, the replacement of the entire phenyl ring with other aromatic or heteroaromatic systems can lead to significant changes in activity. This approach aims to explore different binding interactions and improve properties like solubility and metabolic stability.

Systematic Variations at the Amino and Carboxyl Functional Groups

The amino and carboxyl groups of this compound are key pharmacophoric features, often involved in crucial hydrogen bonding interactions with biological targets. Systematic modifications of these groups have been extensively explored to enhance activity and drug-like properties.

Amino Group Modifications: The primary amino group can be acylated, alkylated, or incorporated into a heterocyclic ring. For instance, N-acetylation can alter the hydrogen bonding capacity and lipophilicity of the molecule. The synthesis of phthalimide (B116566) derivatives of 3-amino-3-aryl propionic acids has been explored for developing new therapeutic agents. redalyc.org

Carboxyl Group Modifications: The carboxylic acid group is often a key binding element but can also contribute to poor membrane permeability. Therefore, its modification or replacement is a common strategy in drug design. Esterification or amidation of the carboxyl group can modulate the compound's pharmacokinetic profile. For example, the synthesis of novel unnatural amino acids has been achieved through the modification of the methyl group of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine, leading to compounds with potential applications in creating polynuclear metal complexes. mdpi.com

Bioisosteric Replacements and Heterocyclic Analogues for Enhanced Activity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize molecular properties by substituting one atom or group with another that has similar physical or chemical properties. drughunter.com This approach has been applied to this compound derivatives to improve their potency, selectivity, and pharmacokinetic profiles.

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic functionalities like tetrazoles or hydroxamic acids to maintain the key acidic interaction while potentially improving metabolic stability and cell permeability. Boronic acids have also been shown to be effective bioisosteric replacements for carboxylic acids in some instances. drughunter.com

Amide Bond Isosteres: In derivatives where the amino group is part of an amide linkage, replacing the amide bond with isosteres such as triazoles, oxadiazoles, or thiazoles can enhance metabolic stability. drughunter.comresearchgate.net The synthesis of thiazole (B1198619) and 1,2,4-triazole (B32235) derivatives containing a propanoic acid moiety has demonstrated significant biological activities. researchgate.net

Heterocyclic Analogues: Replacing the tolyl-phenyl ring with various heterocyclic systems is another common strategy. Thiophene, for instance, can act as a bioisostere for a phenyl ring, offering different electronic and steric properties. The incorporation of heterocyclic fragments can lead to novel compounds with improved biological profiles. For example, the synthesis of 1,3-thiazole derivatives has been a focus of research for developing new pharmaceuticals. researchgate.net

Below is a table summarizing some of the modifications and their observed effects:

Modification Type Specific Change Observed/Potential Effect Reference
StereochemistryL-amino acid vs. D-amino acidL-isomers often show higher potency rsc.org
Ortho-Tolyl MoietyIntroduction of electron-withdrawing groups (e.g., bromine)Increased reactivity and potential for altered binding
Amino GroupN-acetylationAltered lipophilicity and hydrogen bonding redalyc.org
Carboxyl GroupEsterification/AmidationImproved pharmacokinetic profile mdpi.com
Bioisosteric ReplacementCarboxylic acid to boronic acidMaintained binding with potentially improved cell permeability drughunter.com
Bioisosteric ReplacementAmide bond to triazole/thiazoleEnhanced metabolic stability drughunter.comresearchgate.net
Heterocyclic AnaloguesPhenyl ring to thiopheneAltered electronic and steric properties

Biological Activities and Molecular Mechanisms of Action

Enzyme Inhibition and Modulation Potential

The primary biological significance of 2-Amino-3-(o-tolyl)propanoic acid identified in scientific literature is its role as a crucial structural motif for the development of potent enzyme inhibitors.

Cathepsin A Inhibition Profiling

While this compound itself is not a direct inhibitor, its (S)-enantiomer has been identified as a preferred key intermediate for building novel β-amino acid derivatives that act as potent and selective inhibitors of Cathepsin A (CatA). acs.orgresearchgate.netresearchgate.netresearchgate.net CatA, a serine carboxypeptidase, is implicated in cardiovascular diseases through its degradation of bioactive peptides like bradykinin (B550075) and angiotensin I. acs.orgrcsb.org

Derivatives incorporating the (S)-3-amino-3-(o-tolyl)propanoic acid scaffold have been synthesized and evaluated for their inhibitory action. One such derivative, (S)-3-{[1-(2-Fluoro-phenyl)-5-methoxy-1H-pyrazole-3-carbonyl]-amino}-3-o-tolyl-propionic-acid (also known as SAR), has been extensively studied. nih.govnih.gov In preclinical models, this compound has demonstrated significant therapeutic potential. Another closely related derivative, (S)-3-{[1-(2-Fluoro-phenyl)-5-hydroxy-1H-pyrazole-3-carbonyl]-amino}-3-o-tolyl-propionic acid , has had its binding mode established through X-ray crystallography, with its structure complexed with Cathepsin A available in the Protein Data Bank (PDB ID: 4AZ0). rcsb.orgpdbj.org

Table 1: Preclinical Activity of a Cathepsin A Inhibitor Derived from this compound
Derivative NamePreclinical ModelKey FindingsReference
(S)-3-{[1-(2-Fluoro-phenyl)-5-methoxy-1H-pyrazole-3-carbonyl]-amino}-3-o-tolyl-propionic-acid (SAR)Rat model of ventricular ischemia/reperfusionPrevented extracellular matrix remodeling in the atrium and remote ventricle; preserved viable ventricular myocardium; prevented development of an arrhythmogenic substrate for atrial fibrillation. nih.govnih.gov

Evaluation against Other Proteases and Hydrolases

Direct evaluation of this compound against other proteases and hydrolases is not extensively documented in the available literature. However, research into its structural isomers provides context for the potential activities of this class of compounds. For instance, the meta-isomer, 2-Amino-3-(m-tolyl)propanoic acid , has been investigated in relation to Cathepsin B inhibition. Furthermore, other studies have explored propanoic acid derivatives with different ring systems, such as thiazoles, as potential inhibitors for viral proteases like those from SARS-CoV-2, indicating the versatility of the propanoic acid scaffold in inhibitor design. nih.gov

Receptor Interaction and Ligand Binding Dynamics

The interaction of this compound with neurotransmitter receptors is not well-defined, though related compounds are active in this area.

Affinity and Selectivity for Glutamate (B1630785) Receptors

There is currently no specific data in the scientific literature detailing the affinity or selectivity of this compound for any subtype of glutamate receptor. Research into ligands for these receptors has typically focused on amino acid derivatives with different structural features. For example, compounds like 2-Amino-3-phosphonopropionic acid are known to act as selective inhibitors of metabotropic glutamate receptor-mediated processes. nih.gov The exploration of how the ortho-tolyl moiety might influence binding to glutamate receptors remains an open area of investigation.

Interaction with Other Neurotransmitter Receptors

Specific ligand binding studies for this compound at other neurotransmitter receptors, such as dopamine (B1211576) or serotonin (B10506) receptors, have not been reported. However, some hydroxylated derivatives, like (2S,3S)-3-Amino-2-hydroxy-3-o-tolyl-propionic acid , are utilized in neuropharmacological research and are noted to modulate neurotransmitter levels, though the specific receptor targets are not specified. chemimpex.com This suggests that the tolyl-propanoic acid backbone could serve as a scaffold for developing ligands with neurological activity.

Preclinical Investigations and Therapeutic Potential

The primary therapeutic potential of this compound lies in its application as a key building block for more complex pharmaceutical agents. chemimpex.com

The most significant preclinical investigations involve its derivatives as Cathepsin A inhibitors for cardiovascular diseases. In a rat model of myocardial infarction with reperfusion, the derivative (S)-3-{[1-(2-Fluoro-phenyl)-5-methoxy-1H-pyrazole-3-carbonyl]-amino}-3-o-tolyl-propionic-acid (SAR) was shown to prevent harmful remodeling in heart tissue remote from the injury site, preserving cardiac function and reducing susceptibility to atrial fibrillation. nih.govnih.gov

Beyond cardiovascular applications, (R)-2-Amino-3-(o-tolyl)propanoic acid has been cited as a crucial intermediate in the synthesis of γ-secretase inhibitors, a class of drugs investigated for the treatment of Alzheimer's disease. Additionally, its hydroxylated forms are employed in research aimed at developing novel neuroprotective agents. chemimpex.com

Table 2: Investigated Therapeutic Contexts for this compound and Its Derivatives
Compound/DerivativeTherapeutic AreaMechanism/RoleReference
(S)-enantiomer derivativesCardiovascular Disease (Ischemic Cardiomyopathy, Atrial Fibrillation)Key scaffold for Cathepsin A inhibitors that prevent adverse cardiac remodeling. nih.govnih.gov
(R)-enantiomerNeurological Disorders (Alzheimer's Disease)Intermediate in the synthesis of γ-secretase inhibitors.
Hydroxylated derivativesNeuroprotectionBuilding block for developing potential neuroprotective agents. chemimpex.com

Antimycobacterial Efficacy Studies

The search for novel antitubercular agents has led to the exploration of various amino acid derivatives. In this context, derivatives of this compound have been synthesized and evaluated for their antimycobacterial efficacy. A study focused on a series of uncommon (S)-2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid derivatives, which includes a tolyl group, has shown promising results. arkat-usa.org

One of the synthesized compounds, (S)-2-amino-3-(4-(((2-(p-tolyl)thiazol-4-yl)methyl)amino)phenyl)propanoic acid, demonstrated excellent antibacterial activity against all tested strains at a concentration of 3 μg/mL. arkat-usa.org This highlights the potential of incorporating a tolyl group within a larger molecular scaffold to achieve potent antimycobacterial effects. The study screened these compounds for their inhibitory activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis (BCG) strains. arkat-usa.org

The research concluded that the presence of a substituted phenyl group, such as a tolyl group, at the 2-position of the thiazole (B1198619) ring, along with a methyl amino group at the 4-position, was a key structural feature for the observed activity. arkat-usa.org These findings suggest that derivatives of this compound could serve as a foundation for the development of new and effective antimycobacterial drugs.

Table 1: Antimycobacterial Activity of a Tolyl-Containing Derivative

Compound Name Target Strains Activity

Investigations in Other Disease Models

Beyond its potential in metabolic and infectious diseases, this compound and its derivatives are being investigated in the context of neurological disorders. The (R)-enantiomer, in particular, is a valuable chiral intermediate in the synthesis of pharmaceuticals aimed at treating such conditions. Current time information in Bangalore, IN.

A significant application of (R)-2-Amino-3-(o-tolyl)propanoic acid is in the development of γ-secretase inhibitors. These inhibitors are considered a vital therapeutic strategy for Alzheimer's disease. The structural characteristics of this amino acid derivative allow for modifications that can improve the efficacy and specificity of the final drug compound.

Moreover, research has suggested that certain analogs of this compound may exhibit neuroprotective effects. smolecule.com Studies have indicated that some derivatives can significantly inhibit neurotoxic pathways that are associated with the progression of neurodegenerative diseases. This positions this compound not just as a synthetic building block, but as a scaffold that could lead to the discovery of novel neuroprotective agents.

Metabolic Fate and Biotransformation Studies of 2 Amino 3 O Tolyl Propanoic Acid

The metabolic journey of xenobiotics and non-proteinogenic amino acids within a biological system is a critical area of study in pharmacology and toxicology. However, dedicated research on the specific metabolic fate and biotransformation of 2-Amino-3-(o-tolyl)propanoic acid is not extensively documented in publicly available scientific literature. Therefore, the following sections provide a projected metabolic profile based on the well-established metabolic pathways of structurally related endogenous aromatic amino acids, such as phenylalanine. nih.gov It is important to note that these are anticipated pathways and require experimental validation for this specific compound.

Computational Chemistry and in Silico Molecular Modeling of 2 Amino 3 O Tolyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed description of the electron distribution, which in turn governs the molecule's structure, stability, and reactivity.

For 2-Amino-3-(o-tolyl)propanoic acid, DFT calculations would typically be employed to determine its optimized geometry, molecular orbital energies, and electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy gap between them (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The molecular electrostatic potential (MEP) surface is another crucial output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carboxylic acid and amino groups would be expected to be the primary sites for electrostatic interactions.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)

Property Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV

Note: The data in this table is illustrative and based on typical values for similar amino acid structures. Actual values would require specific DFT calculations.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with a protein target.

The process involves placing the ligand in the binding site of a protein and evaluating the binding affinity using a scoring function. The results can provide insights into the binding mode, the key amino acid residues involved in the interaction, and an estimation of the binding free energy. Given its structural similarity to phenylalanine, this compound could be docked into the active sites of enzymes that recognize phenylalanine, such as phenylalanyl-tRNA synthetase. The ortho-methyl group would likely influence the binding orientation and affinity compared to the natural amino acid.

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Phenylalanine-Binding Protein

Parameter Value
Binding Affinity (kcal/mol) -7.2
Interacting Residues Tyr34, Phe260, Asp178

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking simulation.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful tool in rational drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for this compound would likely include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the carboxylic acid), and a hydrophobic/aromatic feature (the o-tolyl group). This model could then be used as a 3D query to search large chemical databases for other molecules that possess a similar arrangement of these features. This process, known as virtual screening, can rapidly identify potential hit compounds that may bind to the same target as this compound.

Table 3: Key Pharmacophoric Features of this compound

Feature Location
Hydrogen Bond Donor Amino Group
Hydrogen Bond Acceptor Carboxylic Acid Group

Note: This table outlines the expected primary pharmacophoric features based on the chemical structure of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes of a molecule over time and the kinetics of its binding to a target protein. An MD simulation of this compound, either in solution or in complex with a protein, would involve calculating the forces between atoms and using these forces to predict their motion.

In solution, MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. When in a protein-ligand complex, MD simulations can assess the stability of the binding pose predicted by molecular docking and provide insights into the dynamics of the interaction. Furthermore, advanced MD techniques can be used to estimate the binding and unbinding rates of the ligand, providing a more complete picture of the binding kinetics.

Table 4: Representative Conformational Dihedral Angles for this compound from a Hypothetical MD Simulation

Dihedral Angle Predominant Value (degrees)
N-Cα-Cβ-Cγ -60, 180, 60

Note: The data represents plausible dihedral angle distributions for a flexible molecule like this compound and is for illustrative purposes.

Advanced Analytical Techniques in Structural Characterization and Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, which is essential for determining the enantiomeric purity of 2-Amino-3-(o-tolyl)propanoic acid. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Methodology and Findings: The enantioseparation of amino acids, including derivatives of phenylalanine, is well-established. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the direct analysis of underivatized amino acids. sigmaaldrich.com These stationary phases are compatible with a range of mobile phases, including reversed-phase, normal-phase, and polar organic modes. csfarmacie.cznih.gov

For compounds structurally similar to this compound, such as other phenylalanine derivatives, successful separations have been achieved using various CSPs. For instance, the separation of 3,4-dimethoxy-α-methylphenylalanine enantiomers was optimized using a mobile phase containing L-phenylalanine and cupric sulfate (B86663) on a conventional C18 column, a technique known as chiral ligand-exchange chromatography. nih.gov Another approach for phenylalanine methyl esters utilized Ultra-Performance Convergence Chromatography (UPC²) with a CHIRALPAK ID column, demonstrating high resolution and rapid analysis. waters.com

A typical HPLC method for determining the enantiomeric purity of a tolyl-substituted propanoic acid would involve a chiral column and an optimized mobile phase. The enantiomeric excess (e.e.) is then calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Representative Chiral HPLC Conditions for Phenylalanine Analogs
ParameterCondition 1 (Ligand-Exchange) nih.govCondition 2 (UPC²) waters.comCondition 3 (Reversed-Phase)
Stationary PhaseC18CHIRALPAK IDTeicoplanin-based CSP
Mobile Phase20% Methanol, 8 mM L-Phe, 4 mM CuSO₄ in water (pH 3.2)90% CO₂, 10% MeOH with 0.1% NH₄OHAcetonitrile/Water (75/25, v/v)
DetectionUVUV (210 nm)UV
Analyte Example3,4-dimethoxy-α-methylphenylalaninePhenylalanine methyl esterPhenylalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. Based on analogous structures like propanoic acid and phenylalanine derivatives, the following proton environments can be predicted:

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically ~7.0-7.4 ppm) corresponding to the four protons on the ortho-substituted tolyl group.

Alpha-Proton (α-H): A multiplet (likely a triplet or doublet of doublets) for the proton on the carbon adjacent to both the amino and carboxyl groups. Its chemical shift would be influenced by these functional groups.

Beta-Protons (β-H₂): Two diastereotopic protons on the carbon adjacent to the tolyl ring, appearing as a multiplet.

Methyl Protons (-CH₃): A singlet in the aliphatic region (around 2.3 ppm) for the three protons of the tolyl methyl group.

Amino (-NH₂) and Carboxyl (-COOH) Protons: These protons are often exchangeable and may appear as broad singlets, or their signals may not be observed depending on the solvent used (e.g., D₂O).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for:

Carboxyl Carbon (-COOH): The least shielded carbon, appearing at the downfield end of the spectrum (typically >170 ppm).

Aromatic Carbons: Six signals for the carbons of the tolyl ring, with chemical shifts between ~125-140 ppm. The carbon attached to the methyl group and the carbon attached to the propanoic acid side chain will have distinct shifts.

Alpha-Carbon (α-C): The carbon atom bonded to the amino and carboxyl groups.

Beta-Carbon (β-C): The methylene (B1212753) carbon of the propanoic acid side chain.

Methyl Carbon (-CH₃): The most shielded carbon, appearing at the upfield end of the spectrum (typically ~20 ppm).

Table 2: Predicted NMR Chemical Shifts (δ) for this compound based on Analogs
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOHBroad, >10~175
α-CH~4.0~55
β-CH₂~3.1-3.3~37
Aromatic C-H~7.1-7.3~126-130
Aromatic C-quat-~136, ~138
-CH₃~2.3~19

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₃NO₂), the expected monoisotopic mass is approximately 179.09 Da.

Methodology and Findings: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would typically show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 180.10.

Under harder ionization conditions or tandem mass spectrometry (MS/MS), the molecule will fragment in predictable ways, characteristic of amino acids. Common fragmentation pathways include:

Loss of the carboxyl group (as COOH or H₂O + CO): A very common fragmentation for amino acids, which would result in a significant fragment ion. The loss of the entire carboxylic acid group (45 Da) would lead to a fragment at m/z 134.

Loss of ammonia (B1221849) (NH₃): Another typical fragmentation pathway.

Cleavage of the side chain: The bond between the β-carbon and the tolyl ring can cleave, leading to the formation of a tropylium (B1234903) ion (m/z 91) or related structures, which is characteristic of compounds containing a benzyl (B1604629) moiety.

For the related compound N-methylphenylalanine ([M+H]⁺ at m/z 180.1018), a major fragment is observed at m/z 134.0965, corresponding to the loss of the carboxyl group. nih.gov This fragmentation pattern is highly anticipated for this compound as well.

Table 3: Expected Mass Spectrometry Fragments for this compound
Fragment IonProposed StructureExpected m/zNeutral Loss
[M+H]⁺[C₁₀H₁₄NO₂]⁺180.10-
[M+H - H₂O]⁺[C₁₀H₁₂NO]⁺162.09H₂O
[M+H - COOH]⁺[C₉H₁₂N]⁺134.10HCOOH
[C₇H₇]⁺Tropylium ion91.05C₃H₆NO₂

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry (the R/S configuration at the chiral center). This technique relies on the diffraction of X-rays by a single crystal of the compound.

Methodology and Findings: To perform X-ray crystallography on this compound, a high-quality single crystal must first be grown. The crystal is then mounted in an X-ray diffractometer, and the diffraction pattern is collected. The resulting data allows for the calculation of the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The symmetry elements present in the crystal lattice.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: The exact distances between bonded atoms and the angles between bonds.

For a chiral molecule, the analysis can unambiguously determine the absolute configuration of the stereocenter, confirming whether the sample is the (R)- or (S)-enantiomer. This is often achieved by analyzing the anomalous dispersion of the X-rays, especially if a heavy atom is present or by using specific crystallographic refinement techniques. The crystal structure of phenylalanine and its derivatives often reveals a generic bilayer structure driven by hydrophilic and hydrophobic interactions. acs.orgnih.gov

Future Perspectives and Advanced Research Directions

Development of Next-Generation Synthetic Methodologies

The synthesis of enantiomerically pure α-amino acids and their derivatives, such as 2-Amino-3-(o-tolyl)propanoic acid, remains a significant focus of chemical research due to their importance as building blocks for pharmaceuticals. researchgate.net Future advancements in the synthesis of this compound are likely to focus on developing more efficient, scalable, and sustainable methods.

Current research highlights several promising avenues for next-generation synthetic methodologies:

Asymmetric Synthesis: The development of novel chiral catalysts and auxiliaries is crucial for achieving high enantioselectivity in the synthesis of specific stereoisomers of this compound. rsc.orgiranchembook.ir Techniques like asymmetric alkylation of glycine (B1666218) derivatives using chiral phase-transfer catalysts have shown promise for producing enantiomerically enriched α-amino acids. researchgate.netresearchgate.net Future work may involve exploring new chiral ligands and reaction conditions to further improve yields and enantiomeric excess. rsc.orgresearchgate.net

Biocatalysis: The use of enzymes, such as D-amino acid dehydrogenases and phenylalanine ammonia-lyases, offers a green and highly selective alternative to traditional chemical synthesis. chem960.comrug.nl Engineered enzymes can be designed to specifically catalyze the production of the desired enantiomer of this compound, often under mild reaction conditions. researchgate.netchem960.com The recombinant production of non-proteinogenic amino acids in microorganisms like E. coli is also a promising strategy for sustainable and scalable synthesis. nih.govfrontiersin.org

Flow Chemistry: Continuous flow synthesis presents opportunities for improved reaction control, enhanced safety, and easier scalability compared to batch processes. The development of flow-based methods for the synthesis of this compound and its derivatives could lead to more efficient and cost-effective manufacturing.

Novel Starting Materials: Exploring alternative and more readily available starting materials can also contribute to more sustainable synthetic routes. For instance, methods starting from L-tyrosine have been developed for the synthesis of related phenylalanine derivatives. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Applications

While this compound itself is primarily a building block, its incorporation into larger molecules opens up a vast landscape for exploring novel biological targets and therapeutic applications. The ortho-tolyl group provides unique steric and electronic properties that can influence how a molecule interacts with its biological target.

Future research in this area will likely focus on:

Targeting Protein-Protein Interactions: The unique three-dimensional structure imparted by the o-tolyl group could be leveraged to design peptidomimetics that disrupt specific protein-protein interactions, which are often implicated in disease pathogenesis.

Enzyme Inhibition: As a phenylalanine analogue, derivatives of this compound could be explored as inhibitors of enzymes that process phenylalanine or related substrates. wikipedia.org This could be relevant in metabolic disorders or other diseases where enzymatic pathways are dysregulated. For instance, α-methylphenylalanine acts as an inhibitor of tyrosine hydroxylase. wikipedia.org

Receptor Modulation: The compound can serve as a scaffold for developing ligands that selectively bind to and modulate the activity of various receptors. For example, phenylalanine derivatives have been investigated as agonists for the cholecystokinin (B1591339) 1 receptor (CCK-1R), which is involved in appetite regulation. iiitd.edu.in

Antimicrobial Peptides: The incorporation of unnatural amino acids like this compound into peptide sequences can enhance their stability and antimicrobial activity. nih.gov This is a promising strategy for developing new antibiotics to combat drug-resistant bacteria.

Targeted Drug Delivery: The amino acid structure allows for conjugation to targeting moieties, enabling the delivery of therapeutic agents to specific cells or tissues. For instance, L-type amino acid transporter 1 (LAT1) is overexpressed in many cancers, and amino acid derivatives can be used to target these tumors. nih.gov

Rational Design of Highly Selective and Potent Analogues with Improved Pharmacological Profiles

The rational design of analogues of this compound is a key strategy for developing drugs with enhanced efficacy and safety. This involves systematically modifying the structure of the parent molecule to optimize its interactions with the biological target and improve its pharmacokinetic properties.

Key aspects of rational drug design in this context include:

Structure-Activity Relationship (SAR) Studies: SAR studies involve synthesizing a series of analogues with systematic structural modifications and evaluating their biological activity. nih.govmdpi.com This provides valuable information about which parts of the molecule are critical for its function and how modifications affect potency and selectivity. nih.govmdpi.com For example, studies on 3-arylpropionic acids as S1P1 receptor agonists have shown that modifications to the propionic acid chain and adjacent phenyl ring can significantly impact their pharmacokinetic properties. researchgate.net

Computational Modeling: Molecular docking and other computational techniques can be used to predict how different analogues will bind to a target protein. This allows for the in-silico screening of large libraries of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Improving Pharmacokinetic Properties: Modifications to the structure of this compound-containing compounds can be made to improve their absorption, distribution, metabolism, and excretion (ADME) properties. This can include altering lipophilicity, introducing metabolic "soft spots" or "hard spots," and modifying the charge of the molecule. For instance, N-methylation of amino acids is a common strategy to improve metabolic stability. monash.edu

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the biological effects of compounds derived from this compound, researchers are increasingly turning to multi-omics approaches. mdpi.com This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of how a compound affects cellular processes. mdpi.comeuropa.eu

Future research in this area will likely involve:

Identifying Biomarkers: Multi-omics data can help identify biomarkers that predict a patient's response to a particular drug. europa.eu This is a crucial step towards personalized medicine.

Unraveling Mechanisms of Action: By observing changes across multiple molecular layers, researchers can elucidate the detailed mechanism of action of a drug, including its primary targets and off-target effects. researchgate.netnih.gov

Network Biology: Integrating omics data allows for the construction of complex biological networks that can reveal how a drug perturbs cellular pathways and how these perturbations lead to a therapeutic effect or toxicity. europa.eu

Systems Biology Models: The data generated from multi-omics studies can be used to develop and refine systems biology models that simulate the behavior of biological systems in response to drug treatment. nih.gov These models can be used to predict drug efficacy and identify potential adverse effects.

The integration of multi-omics data with traditional pharmacological studies will be essential for accelerating the discovery and development of new drugs based on the this compound scaffold. mdpi.comeuropa.eu

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-3-(o-tolyl)propanoic acid, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via Strecker or Ugi multicomponent reactions using o-tolylaldehyde as a starting material. Post-synthesis purification involves recrystallization or column chromatography. Purity (>97%) is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Certificates of Analysis (COA) and Safety Data Sheets (SDS) should be reviewed for batch-specific quality metrics .
  • Key Considerations : Storage at room temperature in anhydrous conditions prevents degradation. Avoid repeated freeze-thaw cycles of stock solutions .

Q. What spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the aromatic o-tolyl group (δ ~6.8–7.2 ppm for protons) and the propanoic acid backbone (δ ~3.2–3.8 ppm for α-carbon protons).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies the molecular ion peak at m/z 179.22 (C10_{10}H13_{13}NO2_2) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (carboxylic acid C=O stretch) and ~3300 cm1^{-1} (N-H stretch) confirm functional groups .

Q. How can solubility limitations of this compound be addressed in experimental workflows?

  • Methodology : Due to limited aqueous solubility (<1 mg/mL), dissolve in dimethyl sulfoxide (DMSO) or ethanol for biological assays. For structural studies, co-crystallization with compatible solvents (e.g., methanol/water mixtures) may enhance solubility. Pre-screening solubility using dynamic light scattering (DLS) is advised .

Advanced Research Questions

Q. What strategies are effective for synthesizing halogenated derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodology :

  • Electrophilic Substitution : Introduce halogens (e.g., F, Cl) at the o-tolyl ring using reagents like N-chlorosuccinimide (NCS) or Selectfluor under acidic conditions.
  • Catalytic Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling can add functional groups to the aromatic ring .
    • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using LC-MS.

Q. How can this compound be utilized in studying enzyme inhibition mechanisms, particularly in amino acid metabolism pathways?

  • Methodology :

  • Kinetic Assays : Use competitive inhibition models with enzymes like phenylalanine hydroxylase or aromatic amino acid decarboxylase. Measure IC50_{50} values via fluorometric or colorimetric assays (e.g., NADH-coupled reactions).
  • Molecular Docking : Compare binding affinities of this compound and its derivatives to wild-type phenylalanine using software like AutoDock Vina .

Q. What role does this compound play in the formation of metal-ligand complexes for catalytic studies?

  • Methodology : Coordinate the compound with transition metals (e.g., Ce3+^{3+}, Cu2+^{2+}) in aqueous or DMF solutions. Characterize complexes via UV-Vis spectroscopy (charge-transfer bands) and X-ray crystallography. Applications include catalytic oxidation of organic substrates .

Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?

  • Methodology :

  • Reproducibility Checks : Standardize reaction conditions (temperature, solvent ratios, catalyst loading) and validate protocols with independent replicates.
  • Analytical Harmonization : Cross-validate purity using orthogonal techniques (e.g., HPLC, elemental analysis) and reference standards from authoritative databases like NIST .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.